molecular formula C21H32N2O3 B2597257 (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide CAS No. 331462-26-1

(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide

Cat. No. B2597257
CAS RN: 331462-26-1
M. Wt: 360.498
InChI Key: QWCRNQDDHOHARC-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide, also known as NBDN, is a synthetic compound that has been widely used in scientific research due to its unique properties. NBDN is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 74-76°C. This compound has been used in various biochemical and physiological studies, and its mechanism of action has been extensively investigated.

Scientific Research Applications

Antimalarial Activity

Compounds structurally related to (2E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide, including several N-phenyl-substituted cinnamanilides, were evaluated for their antimalarial properties. These compounds exhibited significant in vitro activity against the chloroquine-sensitive Plasmodium falciparum strain, with some derivatives showing low micromolar IC50 values and displaying no significant cytotoxic effects up to 20 μM, making them promising candidates for further investigation as selective antimalarial agents (Kos et al., 2022).

Anti-Inflammatory Potential

A study investigating the anti-inflammatory potential of N-arylcinnamamide derivatives found that most compounds significantly attenuated lipopolysaccharide-induced NF-κB activation. Some derivatives were more potent than the benchmark anti-inflammatory drug prednisone, suggesting that modifications of the cinnamamide structure could enhance anti-inflammatory activity without affecting IκBα level or MAPKs activity, indicating a potentially different mode of action from prednisone (Hošek et al., 2019).

Electrochemical Sensing

An ultrasensitive and highly selective electrochemical sensor for p-nitrophenol detection was developed using a nano polypyrrole/sodium dodecyl sulphate film. The sensor showed a remarkable detection range and limit of detection for p-nitrophenol, demonstrating the application of related compounds in environmental monitoring and safety (Arulraj et al., 2015).

Anticonvulsant Activity

Crystallographic studies of N-substituted cinnamamide derivatives screened for anticonvulsant activity revealed that certain structural features, such as the presence of an electron-donor atom and a hydrogen-bond acceptor/donor domain, might be linked to anticonvulsant properties. These findings suggest that cinnamamide derivatives could serve as a basis for developing new anticonvulsant drugs (Żesławska et al., 2017).

Antiviral Activity Against Zika Virus

(2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799) was identified as a potent inhibitor of Zika virus replication. The compound prevents the formation of the viral replication compartment, representing a novel mechanism of action for antiviral therapeutics and suggesting the potential for developing new treatments against Zika virus and possibly other flaviviruses (Riva et al., 2021).

properties

IUPAC Name

(E)-N-dodecyl-3-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-17-22-21(24)16-15-19-13-12-14-20(18-19)23(25)26/h12-16,18H,2-11,17H2,1H3,(H,22,24)/b16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCRNQDDHOHARC-FOCLMDBBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.